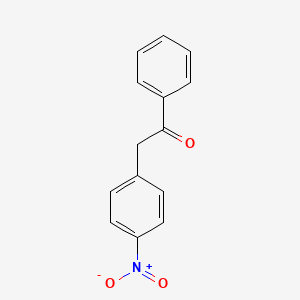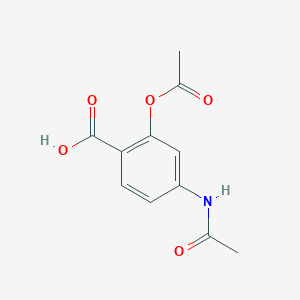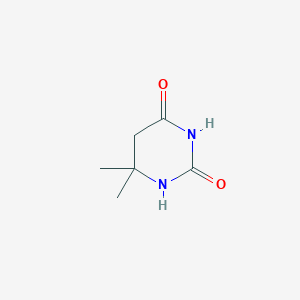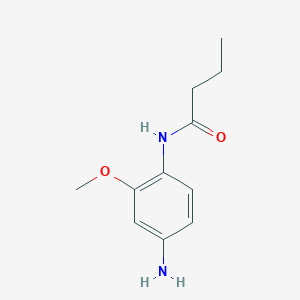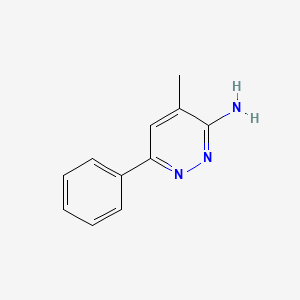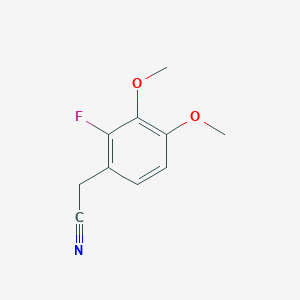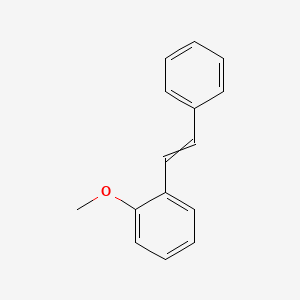
Di(1,1'-biphenyl)-4-yldiazene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(1,1'-biphenyl)-4-yldiazene 1-oxide (DBD) is a compound that has been extensively studied due to its unique properties and potential applications in various fields, including materials science, organic chemistry, and biomedical research. DBD is a diazenyl compound that contains a biphenyl group, which makes it a versatile molecule that can be easily modified to suit different applications.
Aplicaciones Científicas De Investigación
Di(1,1'-biphenyl)-4-yldiazene 1-oxide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds, including azo dyes and other diazenyl compounds. In biomedical research, this compound has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells.
Mecanismo De Acción
The mechanism of action of Di(1,1'-biphenyl)-4-yldiazene 1-oxide as a photosensitizer involves the absorption of light energy by the this compound molecule, which then undergoes a series of photochemical reactions that produce reactive oxygen species (ROS). These ROS can then react with cellular components, such as lipids and proteins, causing damage to the cell and ultimately leading to cell death. The selectivity of this process for cancer cells is due to the fact that cancer cells have a higher metabolic rate and produce more ROS than normal cells, making them more susceptible to damage by ROS.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In materials science, this compound has been used to produce materials with unique optical and electronic properties. In organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds. In biomedical research, this compound has been studied for its potential as a photosensitizer for photodynamic therapy. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Di(1,1'-biphenyl)-4-yldiazene 1-oxide in lab experiments is its versatility and ease of modification. The biphenyl group in this compound allows for easy modification of the molecule to suit different applications. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure this compound, making it a reliable and efficient way to synthesize this compound. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Di(1,1'-biphenyl)-4-yldiazene 1-oxide. One area of research could be the development of new materials with unique properties using this compound as a building block. Another area of research could be the development of new organic compounds using this compound as a reagent. In biomedical research, future directions could include the development of new photosensitizers for photodynamic therapy using this compound as a template. Additionally, further research could be done to explore the antioxidant and anti-inflammatory properties of this compound and their potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Di(1,1'-biphenyl)-4-yldiazene 1-oxide involves the reaction of 4-nitrophenylhydrazine with 4-bromobiphenyl in the presence of a palladium catalyst. The resulting compound is then reduced using sodium dithionite to yield this compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient way to synthesize this compound.
Propiedades
IUPAC Name |
oxido-(4-phenylphenyl)-(4-phenylphenyl)iminoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-26(24-17-13-22(14-18-24)20-9-5-2-6-10-20)25-23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCMONWDYRFEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C4=CC=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7334-12-5 |
Source


|
| Record name | Diazene, di(1,1'-biphenyl)-4-yl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007334125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)
